molecular formula C8H9FO2 B573383 (R)-1-(4-Fluorophenyl)ethane-1,2-diol CAS No. 179694-35-0

(R)-1-(4-Fluorophenyl)ethane-1,2-diol

Cat. No.: B573383
CAS No.: 179694-35-0
M. Wt: 156.156
InChI Key: NAALXDNDAVNHAC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-Fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)ethane-1,2-diol can be achieved through several methods, including asymmetric synthesis and biocatalysis. One common approach involves the use of chiral catalysts to induce enantioselectivity in the formation of the desired diol. For example, the reduction of 4-fluorophenylacetaldehyde using a chiral reducing agent can yield ®-1-(4-Fluorophenyl)ethane-1,2-diol with high enantiomeric purity.

Industrial Production Methods

Industrial production of ®-1-(4-Fluorophenyl)ethane-1,2-diol may involve large-scale asymmetric synthesis using biocatalysts. Enzymes such as oxidoreductases and lipases can be employed to catalyze the reduction of prochiral substrates, leading to the formation of the desired diol with high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 4-Fluorophenylacetone or 4-fluorobenzaldehyde.

    Reduction: 4-Fluorophenylethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(4-Fluorophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed effects. The diol moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethanol: Lacks the additional hydroxyl group present in ®-1-(4-Fluorophenyl)ethane-1,2-diol.

    4-Fluorophenylacetone: Contains a ketone group instead of the diol moiety.

    4-Fluorobenzaldehyde: Contains an aldehyde group instead of the diol moiety.

Uniqueness

®-1-(4-Fluorophenyl)ethane-1,2-diol is unique due to its specific combination of a fluorinated phenyl ring and a diol moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-(4-fluorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAALXDNDAVNHAC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296781
Record name (1R)-1-(4-Fluorophenyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179694-35-0
Record name (1R)-1-(4-Fluorophenyl)-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179694-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(4-Fluorophenyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.